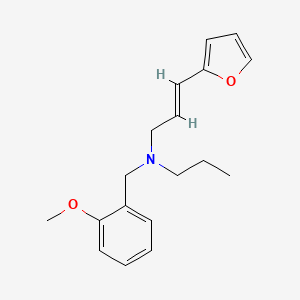![molecular formula C13H16ClNO3S2 B5904553 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is a chemical compound that has been widely studied in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of thiomorpholine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用机制
The exact mechanism of action of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation, all of which are targeted by the compound.
Biochemical and Physiological Effects
Studies have shown that 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to reduce oxidative stress and enhance antioxidant activity, which can help to protect cells from damage caused by reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in lab experiments is its ability to target multiple cellular pathways. This makes it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
未来方向
There are several potential future directions for research on 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide. One area of interest is the development of novel formulations of the compound that can enhance its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, future research could explore the use of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness.
合成方法
The synthesis of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 2-chlorobenzylamine with thiomorpholine-4-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. This process results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
科学研究应用
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in treating various inflammatory conditions, such as arthritis and asthma. Other studies have explored the compound's antioxidant and antitumor effects, which have shown promising results in preclinical trials.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S2/c14-12-4-2-1-3-11(12)9-19-10-13(16)15-5-7-20(17,18)8-6-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQGTZNKSKJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)
![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)

![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)

![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)
![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)


![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)